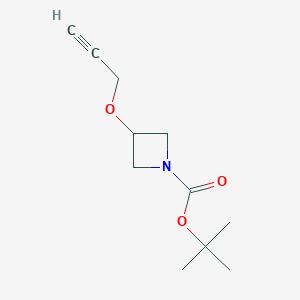

TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE

Description

tert-Butyl 3-(prop-2-yn-1-yloxy)azetidine-1-carboxylate is a substituted azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a propargyl ether moiety at the 3-position. The Boc group serves as a temporary amine protector, enabling selective deprotection under acidic conditions. The propargyloxy group introduces alkyne functionality, making the compound a candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, which are pivotal in drug discovery for bioconjugation and fragment-based synthesis .

Properties

IUPAC Name |

tert-butyl 3-prop-2-ynoxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-5-6-14-9-7-12(8-9)10(13)15-11(2,3)4/h1,9H,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUSYPFHNRORID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or aziridines.

Introduction of the Propynyloxy Group: The propynyloxy group can be introduced via nucleophilic substitution reactions using propargyl alcohol derivatives.

Esterification: The final step involves the esterification of the azetidine carboxylic acid with tert-butyl alcohol under acidic or basic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE can undergo oxidation reactions, particularly at the propynyloxy group, leading to the formation of carbonyl compounds.

Reduction: Reduction reactions can target the azetidine ring or the propynyloxy group, resulting in the formation of saturated derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the azetidine ring or the propynyloxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of saturated azetidine derivatives.

Substitution: Formation of substituted azetidines or propynyloxy derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of tert-butyl 3-(prop-2-yn-1-yloxy)azetidine-1-carboxylate is in medicinal chemistry, particularly as a building block for the synthesis of bioactive molecules. Its unique structure allows for modifications that can lead to novel pharmacological agents.

Case Study: Anticancer Agents

Research has indicated that derivatives of azetidine compounds exhibit anticancer properties. For instance, studies have shown that azetidine-based compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Organic Synthesis

In organic synthesis, this compound serves as an effective intermediate for constructing complex molecules. Its reactivity allows chemists to introduce functional groups selectively.

Case Study: Synthesis of Complex Natural Products

this compound has been utilized in the total synthesis of various natural products, showcasing its versatility as a synthetic intermediate. For example, it can facilitate the formation of carbon-carbon bonds crucial for assembling larger molecular frameworks .

Agrochemicals

The compound's reactivity and stability make it a candidate for developing agrochemicals, including herbicides and pesticides. Its ability to modify biological pathways can lead to enhanced efficacy in pest control.

Polymer Chemistry

In polymer chemistry, this compound can be used as a monomer or additive in creating polymers with specific properties such as improved thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The propynyloxy group can participate in covalent bonding with active site residues, while the azetidine ring can provide steric and electronic effects that modulate the compound’s activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine derivatives with varied 3-position substituents are critical building blocks in organic synthesis. Below is a comparative analysis of structurally analogous compounds, focusing on functional groups, physicochemical properties, and applications.

Data Table of Key Compounds

Functional Group Analysis

- Propargyloxy (Target Compound): The alkyne group is inert under physiological conditions but reacts selectively with azides, making it ideal for bioorthogonal chemistry. This contrasts with amino or hydroxyl groups, which require protection during synthesis .

- Amino (PB00002): Requires Boc or other protection to prevent undesired nucleophilic reactions. Enables amide bond formation or reductive amination.

- Hydroxymethyl (PB00441) : Offers versatility through oxidation (to carboxylic acid) or esterification. Less reactive than propargyl, limiting click chemistry utility.

- Fluoro (PBN20120081, PBN20120069) : Fluorination enhances metabolic stability and membrane permeability. The electron-withdrawing effect stabilizes the azetidine ring, reducing strain .

Physicochemical Properties

- Solubility : Hydroxyethyl and hydroxymethyl derivatives (e.g., PB00441) exhibit higher aqueous solubility due to polar hydroxyl groups. Propargyloxy and fluorinated analogs are more lipophilic.

- Stability : Fluorinated compounds (e.g., PBN20120069) show improved thermal and oxidative stability. Propargyl derivatives are stable under inert conditions but may polymerize if exposed to light or metals.

- Storage : Hydroxyethyl derivatives (CAS 152537-03-6) require storage under nitrogen, whereas fluorinated analogs are less sensitive .

Biological Activity

TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE-1-CARBOXYLATE, with the CAS number 1219606-33-3, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₇NO₃

- Molecular Weight : 211.26 g/mol

- Chemical Structure : The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a prop-2-yn-1-yloxy group that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have shown that compounds similar to TERT-BUTYL 3-(PROP-2-YN-1-YLOXY)AZETIDINE exhibit significant antibacterial activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA). For instance, related compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL against MRSA and Mycobacterium species .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it could inhibit cell proliferation in cancer cell lines, with IC50 values suggesting potent activity. For example, related azetidine derivatives have shown selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate growth and division.

- Induction of Apoptosis : Similar compounds have been reported to induce programmed cell death in cancer cells through caspase activation .

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-(prop-2-yn-1-yloxy)azetidine-1-carboxylate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves functionalizing the azetidine ring at the 3-position. A common approach is nucleophilic substitution of a hydroxyl or leaving group on azetidine with propargyl bromide. Key steps include:

Deprotection/Activation : Use tert-butyl carbamate (Boc)-protected azetidine-3-ol.

Propargylation : React with propargyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous THF or DMF at 0–25°C .

Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Optimization Tips :

- Monitor reaction progress by TLC to avoid over-alkylation.

- Use DMAP or triethylamine to enhance nucleophilicity in polar aprotic solvents (e.g., dichloromethane) .

Table 1 : Representative Synthetic Conditions

| Reagent/Condition | Role | Reference |

|---|---|---|

| Propargyl bromide, NaH, THF | Alkylation agent, base, solvent | |

| DMAP, CH₂Cl₂ | Catalyst, solvent |

Q. How is this compound characterized, and what analytical techniques are critical?

Answer: Characterization involves:

- NMR Spectroscopy : Confirm regiochemistry via -NMR (propargyl CH₂ at δ 4.2–4.5 ppm, azetidine protons at δ 3.5–4.0 ppm) and -NMR (Boc carbonyl at δ 155–160 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected ~254.16 g/mol).

- IR Spectroscopy : Propargyl C≡C stretch at ~2120 cm⁻¹ and Boc C=O at ~1680 cm⁻¹ .

Critical Note : X-ray crystallography (using SHELX or WinGX ) resolves stereochemistry if crystalline derivatives are obtained.

Advanced Research Questions

Q. How can the propargyl ether moiety in this compound be exploited for click chemistry applications?

Answer: The terminal alkyne enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

Reaction Design : React with azides (e.g., benzyl azide) using CuSO₄·5H₂O and sodium ascorbate in t-BuOH/H₂O (1:1) at RT.

Monitoring : Track triazole formation (δ 7.5–8.0 ppm in -NMR; IR loss of C≡C peak).

Applications : Generate bioconjugates or metal-organic frameworks (MOFs) for catalysis studies .

Caution : Exclude oxygen (use Schlenk techniques) to prevent alkyne oxidation.

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

Answer: Challenges :

- Low crystal quality due to flexible propargyl chain.

- Anisotropic displacement in azetidine ring atoms.

Q. Solutions :

- Crystallization : Use slow vapor diffusion (hexane/ethyl acetate) to grow single crystals.

- Refinement : Apply SHELXL with TWIN/BASF commands for twinned crystals.

- Visualization : ORTEP-3 for thermal ellipsoid plots (e.g., propargyl group disorder).

Table 2 : Example Refinement Parameters (Hypothetical Data)

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| R-factor | 0.045 |

| Flack parameter | 0.02(3) |

Q. How do hydrogen-bonding patterns influence the solid-state packing of this compound?

Answer: Graph set analysis (Etter’s rules ) identifies motifs like D (donor) and A (acceptor):

- Primary Interactions : N–H···O=C (Boc) and C–H···O (azetidine).

- Packing Effects : Chains (C(4) motifs) or sheets driven by weak H-bonds.

Q. Methodology :

Generate .cif files from crystallographic data.

Use Mercury (CCDC) or CrystalExplorer to map interactions.

Calculate interaction energies (e.g., PIXEL method).

Q. What safety protocols are essential when handling this compound?

Answer: Hazards : Acute toxicity (H302, H312), skin/eye irritation (H315, H319) .

Q. Protocols :

- PPE : Nitrile gloves, safety goggles, lab coat.

- Ventilation : Use fume hood during synthesis.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

First Aid : For skin contact, wash with 10% ethanol/water; seek medical attention if irritation persists .

Q. How does the electronic nature of the azetidine ring affect its reactivity in cross-coupling reactions?

Answer: The azetidine’s strained ring and Boc protection modulate reactivity:

- Buchwald–Hartwig Amination : Requires Pd(OAc)₂/XPhos with Cs₂CO₃ in toluene (110°C). Boc deprotection may compete.

- Suzuki–Miyaura : Limited due to steric hindrance; use boronic esters at the propargyl position instead .

Key Insight : DFT calculations (e.g., Gaussian) predict charge distribution, guiding catalyst selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.